![molecular formula C5H8N2 B14511021 4,5-Diazaspiro[2.4]hept-4-ene CAS No. 62750-63-4](/img/structure/B14511021.png)
4,5-Diazaspiro[2.4]hept-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diazaspiro[24]hept-4-ene is a unique spiro compound characterized by a bicyclic structure where a cyclopropane ring is fused with a pyrazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diazaspiro[2.4]hept-4-ene can be achieved through several methods. One common approach involves the reaction of arylaldehydes, malononitrile, and pyrazolin-5-ones in alcohols in the presence of sodium bromide as a mediator. This electrochemical multicomponent assembling results in the formation of substituted 4-methyl-7-oxo-2-phenyl-5,6-diazaspiro[2.4]hept-4-ene-1,1-dicarbonitriles in yields ranging from 60% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. Optimization of reaction conditions and the use of continuous flow reactors could enhance the efficiency and yield of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diazaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Electrophilic Addition: Acylation with acetyl chloride proceeds as electrophilic addition to the nitrogen atom, accompanied by the opening of the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetyl chloride, sodium methoxide, and bromine. Reaction conditions often involve heating and the use of solvents such as alcohols.
Major Products Formed
The major products formed from these reactions include substituted pyrazolines and spirocyclopropylpyrazolones, which are of interest due to their potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
4,5-Diazaspiro[2.4]hept-4-ene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors and antiviral agents.
Materials Science: Its spiro structure can be utilized in the design of novel materials with specific electronic and mechanical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including bicyclic β-lactams, which are important classes of antibiotics.
Wirkmechanismus
The mechanism of action of 4,5-Diazaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,5-Diazaspiro[2.4]hept-4-ene include other spirocyclopropylpyrazolones and spirocyclopropane derivatives. These compounds share the spiro structure but differ in the substituents attached to the rings .
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring fused with a pyrazoline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
62750-63-4 |
|---|---|
Molekularformel |
C5H8N2 |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
4,5-diazaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C5H8N2/c1-2-5(1)3-4-6-7-5/h1-4H2 |
InChI-Schlüssel |
UXTVUAFUYONYGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
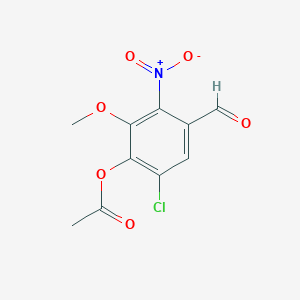
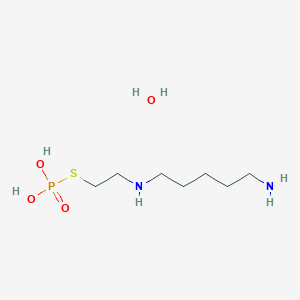
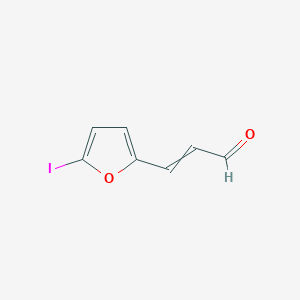
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
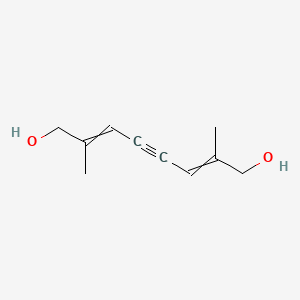
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)

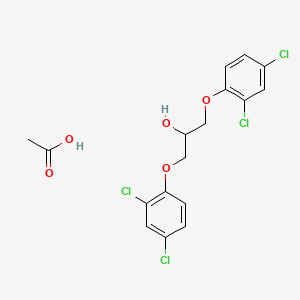
![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)

